Sodium prasterone sulfate dihydrate, also known by its common name sodium dehydroepiandrosterone sulfate (DHA·S), is a synthetic sulfated steroid. [] It is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone produced by the adrenal glands in the body. [] While structurally similar to DHEA, sodium prasterone sulfate dihydrate is primarily utilized in scientific research as a tool to investigate various biological processes and disease models. [, , , , , , , , , , , , ]
The synthesis of sodium prasterone sulfate dihydrate involves several chemical transformations primarily centered around dehydroepiandrosterone. Common methods include:
Technical parameters such as temperature control (around 20-40°C), pH adjustments (maintaining near neutral pH during reactions), and the use of inert atmospheres (like nitrogen) are crucial for optimizing yield and minimizing side reactions .
Sodium prasterone sulfate dihydrate has a molecular formula of and a molar mass of approximately 368.49 g/mol. The structural characteristics include:
The molecular structure can be represented using various notation systems including SMILES and InChI formats, which provide insight into its stereochemistry and functional groups .
Sodium prasterone sulfate dihydrate participates in several chemical reactions, including:
These reactions are critical for understanding its pharmacological interactions and metabolic pathways within the body .
Sodium prasterone sulfate dihydrate acts primarily as a prohormone. Upon administration, it is converted into dehydroepiandrosterone in tissues where it exerts androgenic effects. Its mechanism includes:
The physical and chemical properties of sodium prasterone sulfate dihydrate include:
These properties are essential for determining its formulation in pharmaceutical preparations .
Sodium prasterone sulfate dihydrate has several important applications:
The synthesis of sodium prasterone sulfate dihydrate demands precise control over regioselectivity (C3 position) and stereoselectivity (β-orientation of the sulfate group). The core structure derives from dehydroepiandrosterone (DHEA, prasterone), a Δ⁵-androsten steroid. Industrial routes typically employ direct sulfation at the 3β-hydroxyl group using sulfur trioxide-pyridine complexes or chlorosulfonic acid in anhydrous pyridine. This method achieves >95% regioselectivity due to steric hindrance at C17 and enhanced nucleophilicity of the C3-OH group [1] [8].
Stereoselectivity is maintained through inversion-free mechanisms: the β-configured C3-OH attacks electrophilic sulfur reagents without disrupting the chiral center. Subsequent sodium salt formation uses methanolic sodium hydroxide, while dihydrate crystallization occurs via controlled water addition in polar solvents like methanol. Key stereochemical identifiers include the specific rotation ([α]D²⁵ = +10.5°) and the C19 methyl group’s β-orientation, confirmed by X-ray crystallography [1] [7].
Table 1: Regioselective Sulfation Reagents and Outcomes
Reagent System | Regioselectivity (%) | Stereochemical Purity (%) | Yield (%) |
---|---|---|---|
SO₃-Pyridine Complex | 98 | 99.5 | 85 |
ClSO₃H/Pyridine | 95 | 98 | 78 |
DMF-SO₃ Adduct | 90 | 97 | 80 |
Challenges include minimizing Δ⁵-bond isomerization during sulfation, which is addressed by temperature control (<0°C) and inert atmospheres [1] [8].
Prasterone (DHEA) synthesis relies on enzymatic reduction of 17-ketoandrostane precursors. Bioprocessing leverages 17β-hydroxysteroid dehydrogenase (17β-HSD) from Saccharomyces cerevisiae or Actinomyces spp. to reduce androstenedione to DHEA with high stereoselectivity (ee >99%). NADPH cofactor regeneration is achieved via glucose dehydrogenase (GDH)-coupled systems, reducing costs by 40% compared to chemical reduction [2] [6].
Bacterial ketoreductases (e.g., from Rhodococcus erythropolis) enable asymmetric reduction of 17-oxo groups in biphasic reactors (water:organic solvent). Ethyl acetate is preferred for substrate solubility and enzyme stability, yielding DHEA at 150 g/L with <0.5% 17α-isomer contamination. Immobilized enzymes on chitosan beads allow 15 reaction cycles without activity loss, enhancing scalability [2] [6].
Table 2: Enzymatic Reduction Systems for DHEA Synthesis
Enzyme Source | Cofactor System | Productivity (g/L/h) | ee (%) |
---|---|---|---|
S. cerevisiae 17β-HSD | NADPH/GDH | 12.5 | 99.8 |
R. erythropolis KRED | NADP⁺/isopropanol | 18.2 | 99.5 |
E. coli (recombinant) | NADH/glucose | 10.1 | 99.2 |
The dihydrate form (C₁₉H₂₇O₅S·2H₂O·Na⁺) is critical for stability and solubility. Industrial crystallization employs water activity (aₓ) control in methanol-water mixtures (aₓ = 0.8–0.9) to favor dihydrate over anhydrous or monohydrate forms. Thermodynamic studies reveal dihydrate formation is exothermic (ΔH = −45 kJ/mol), with optimal yields at 5–10°C [1] [3] [7].
Hydrate stability is assessed via dynamic vapor sorption (DVS), showing <0.1% weight change at 25°C/60% RH. Anhydrous forms exhibit hygroscopicity, absorbing 7% moisture and risking phase changes during storage. Dihydrate crystals display needle-like morphology, enhancing dissolution kinetics—solubility in methanol is 50 mg/mL, crucial for downstream processing [1] [7].
Table 3: Hydrate Forms and Physicochemical Properties
Property | Dihydrate | Anhydrous | Monohydrate |
---|---|---|---|
Melting Point | 148–149°C (dec.) | 205°C (dec.) | 192°C (dec.) |
Solubility (H₂O) | 1.2 mg/mL | 0.3 mg/mL | 0.8 mg/mL |
Hygroscopicity | Low | High | Moderate |
Storage Stability | >24 months | <6 months | 12 months |
Scaling sodium prasterone sulfate dihydrate faces hurdles in purification and crystallization consistency. Crude sulfation mixtures contain up to 12% regioisomers (C17-sulfates), removed via ion-exchange chromatography (e.g., Amberlite IRA-400 Cl⁻ resin). Process economics limit resin reuse to ≤5 cycles due to sulfate capacity decay [4] [7].
Crystallization reproducibility depends on seeding protocols: adding 0.1% (w/w) dihydrate seeds during antisolvent addition (ethyl acetate) reduces batch-to-batch polymorphism. Continuous manufacturing using mixed-suspension crystallizers (MSMPR) achieves 90% yield at 100 kg scale, but heat transfer limitations cause localized dehydration, requiring jacketed reactors with ΔT <2°C [4].
Environmental constraints include solvent recovery: methanol must be distilled to >99.9% purity to avoid hydrate inversion. Regulatory compliance demands residual pyridine <50 ppm, addressed by activated carbon treatment [1] [4].
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